1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-OL
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-3,4-dihydro-2H-quinolin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c17-15-10-11-16(12-6-2-1-3-7-12)14-9-5-4-8-13(14)15/h1-9,15,17H,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRNMSMTPNOMMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2C1O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for 1 Phenyl 1,2,3,4 Tetrahydro Quinolin 4 Ol and Its Analogs
Classical and Foundational Approaches to Tetrahydroquinoline Synthesis
The traditional toolbox for synthesizing tetrahydroquinolines relies on several robust and well-established name reactions and strategies. These methods laid the groundwork for heterocyclic chemistry and are still relevant in many synthetic applications.
Povarov Reaction and Mechanistic Considerations
The Povarov reaction stands as one of the most powerful and direct methods for constructing the tetrahydroquinoline skeleton. thieme-connect.comresearchgate.net It is a multicomponent reaction that typically involves the condensation of an aromatic amine, an aldehyde, and an activated alkene to generate a substituted THQ in a single step. researchgate.neteurekaselect.com For the synthesis of the title compound, 1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-OL, this would involve aniline (B41778) as the amine, benzaldehyde (B42025) as the aldehyde, and a suitable three-carbon alkene component bearing a hydroxyl group or a precursor.
The reaction is generally promoted by a Lewis acid or Brønsted acid catalyst. researchgate.net Mechanistically, the Povarov reaction has been a subject of discussion. While sometimes classified as an inverse-electron-demand aza-Diels-Alder reaction, extensive studies suggest it often proceeds through a stepwise cationic pathway. researchgate.net This pathway begins with the acid-catalyzed formation of an N-arylimine from the aniline and aldehyde. The imine is then protonated to form a highly electrophilic iminium ion. This ion is attacked by the electron-rich alkene in a Mannich-type reaction, followed by an intramolecular electrophilic aromatic substitution (a Pictet-Spengler-type cyclization) to close the ring and form the final THQ product. researchgate.net Because of this stepwise nature, it is often more accurately described as a domino reaction rather than a concerted pericyclic cycloaddition. researchgate.net
The versatility of the Povarov reaction is demonstrated by the wide range of catalysts and substrates that can be employed, as summarized in the table below. thieme-connect.combeilstein-journals.org
Table 1: Selected Catalysts and Conditions for the Povarov Reaction
| Catalyst | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Lewis Acids (e.g., InCl₃, SnCl₄, BF₃·OEt₂) | Three-component (amine, aldehyde, alkene) | Classic and widely used catalysts that activate the in-situ formed imine. | researchgate.netwikipedia.org |
| Brønsted Acids (e.g., p-TSA, Tf₂NH) | Three-component or pre-formed imine | Effective for promoting the reaction, often under milder conditions. p-TSA is used in domino reactions with in-situ generated dienophiles. | beilstein-journals.org |
| Iodine (I₂) | Three-component | Acts as a mild Lewis acid and can also facilitate subsequent oxidation to a quinoline (B57606) if desired. | nih.gov |
| Photocatalysts (e.g., Iridium complexes) | Reverse-polarity Povarov reaction | A modern variant that proceeds via radical intermediates, expanding the scope to electron-deficient alkenes. | rsc.orgnih.gov |
Pictet-Spengler Condensation and Variations
First discovered in 1911 by Amé Pictet and Theodor Spengler, the Pictet-Spengler reaction is a cornerstone of heterocyclic synthesis. wikipedia.org The classic reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular ring closure to yield a tetrahydroisoquinoline (THIQ). wikipedia.orgthermofisher.comorganicreactions.org
The mechanism proceeds via the formation of an iminium ion from the amine and carbonyl compound, which then acts as the electrophile in an intramolecular electrophilic aromatic substitution to form the new ring. wikipedia.org It is important to note that the classical Pictet-Spengler reaction yields tetrahydroiso quinolines, which are structural isomers of tetrahydroquinolines. organicreactions.orgarkat-usa.org The synthesis of THIQs requires a β-phenylethylamine backbone, leading to cyclization adjacent to the point of substitution, whereas THQ synthesis requires cyclization onto an aniline ring. While direct application for THQ synthesis is not standard, the underlying principle of an intramolecular electrophilic cyclization onto an aromatic ring is a shared feature in many related heterocyclic syntheses. rsc.orgnih.gov
Variations of the reaction exist, such as the N-acyliminium ion Pictet-Spengler reaction, which utilizes a more powerful electrophile, allowing for cyclization onto less activated aromatic rings under milder conditions. wikipedia.org
Bischler-Napieralski Reaction Followed by Reduction
Similar to the Pictet-Spengler reaction, the Bischler-Napieralski reaction is a classical method primarily used for the synthesis of tetrahydroiso quinoline scaffolds. wikipedia.orgorganic-chemistry.orgnrochemistry.com The process begins with the intramolecular cyclization of a β-arylethylamide using a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org
This cyclization does not directly yield a tetrahydroisoquinoline but rather a 3,4-dihydroisoquinoline, which contains an endocyclic imine functional group. wikipedia.orgslideshare.net To obtain the fully saturated tetrahydroisoquinoline ring, a subsequent reduction step is required. nrochemistry.comresearchgate.net This reduction can be readily accomplished using standard reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation. nih.govacs.org
The mechanism is believed to proceed through a nitrilium ion intermediate, which is a potent electrophile that undergoes intramolecular attack by the electron-rich aromatic ring. wikipedia.orgorganic-chemistry.org The requirement for an electron-rich aromatic system and the often harsh, high-temperature conditions are characteristic of this classical method. wikipedia.orgnrochemistry.com
Table 2: Comparison of Classical Heterocycle Synthesis Methods
| Method | Starting Material | Initial Product | Final Product Core | Key Features | Reference |
|---|---|---|---|---|---|
| Povarov Reaction | Aniline + Aldehyde + Alkene | Tetrahydroquinoline | Tetrahydroquinoline | Convergent, multicomponent, directly forms THQ ring. | thieme-connect.comresearchgate.net |
| Pictet-Spengler Condensation | β-Arylethylamine + Carbonyl | Tetrahydroisoquinoline | Tetrahydroisoquinoline | Forms THIQ ring via intramolecular electrophilic substitution. | wikipedia.orgresearchgate.net |
| Bischler-Napieralski Reaction | β-Arylethylamide | 3,4-Dihydroisoquinoline | Tetrahydroisoquinoline (after reduction) | Two-step process involving cyclization then reduction to form THIQ. | wikipedia.orgnih.gov |
Reductive Cyclization Strategies
Reductive cyclization represents a broad class of powerful domino reactions for synthesizing tetrahydroquinolines from appropriately substituted aromatic precursors. nih.gov A common strategy involves the reduction of an ortho-substituted nitroarene, which triggers a subsequent intramolecular cyclization.
For instance, 2-nitroarylketones or aldehydes can be subjected to catalytic hydrogenation. nih.govresearchgate.net The reduction of the nitro group to an amine is the initiating step. The newly formed aniline then undergoes an intramolecular reductive amination with the adjacent ketone or aldehyde, forming a cyclic imine which is further reduced in situ to the final tetrahydroquinoline product. nih.gov High yields (93–98%) and excellent stereoselectivity can often be achieved with this method. nih.gov
Another approach involves the reduction of a nitro group to an aniline, which then participates in an intramolecular Michael addition. For example, a substrate bearing a nitro group and a side-chain acrylate (B77674) moiety can be treated with a reducing agent like iron powder in acetic acid. The resulting aniline quickly cyclizes via a 6-exo-trig Michael addition to afford the tetrahydroquinoline-4-carboxylate derivative. nih.gov
Aza-Diels-Alder Cycloadditions for Tetrahydroquinoline Formation
The aza-Diels-Alder reaction is a formal [4+2] cycloaddition where a nitrogen atom is part of either the diene or dienophile component. nih.gov In the context of THQ synthesis, this typically involves the reaction of an N-arylimine (acting as a 2-azadiene) with an alkene (the dienophile). researchgate.netdntb.gov.ua As mentioned, the Povarov reaction is often classified as a type of aza-Diels-Alder reaction, specifically an inverse-electron-demand variant where the imine is the electron-deficient component. researchgate.netnih.gov
These reactions provide a highly atom-economical and stereoselective route to six-membered nitrogen heterocycles. researchgate.net The scope of the reaction is broad, with various dienophiles being successfully employed, including electron-rich alkenes like vinyl ethers and enamines. beilstein-journals.org The development of catalytic asymmetric versions, often using chiral Brønsted acids or metal complexes, has made it possible to synthesize highly functionalized, chiral tetrahydroquinolines with excellent enantioselectivity. researchgate.netmatilda.science
Modern and Catalytic Synthetic Strategies
Contemporary approaches to tetrahydroquinoline synthesis focus on improving efficiency, selectivity, and sustainability by leveraging advanced catalytic systems and novel reaction concepts. These methods often provide access to complex THQ derivatives that are difficult to obtain through classical routes.
Key modern strategies include:
Asymmetric Organocatalysis: Chiral phosphoric acids have emerged as powerful Brønsted acid catalysts for a range of enantioselective transformations. acs.org They can catalyze one-pot consecutive reactions, such as the dehydrative cyclization of 2-aminochalcones to quinolines, followed by an asymmetric transfer hydrogenation using a Hantzsch ester to afford chiral tetrahydroquinolines in excellent yields and enantioselectivities. acs.orgorganic-chemistry.org
Transition-Metal Catalysis: Noble metals like iridium, ruthenium, and gold are used to catalyze novel cyclization and hydrogenation reactions. acs.orgthieme-connect.com Iridium-catalyzed asymmetric hydrogenation of quinolines is a direct route to chiral THQs, where remarkably, the choice of solvent can dictate which enantiomer is formed. acs.org Gold-catalyzed domino reactions, sometimes involving photochemistry, can construct functionalized THQ rings from simple starting materials like N-aryl-N-allylamines. thieme-connect.com
Photocatalysis: Visible-light-mediated photocatalysis aligns with the principles of green chemistry and has been successfully applied to Povarov-type reactions. rsc.orgacs.org These reactions can proceed under mild, redox-neutral conditions, often generating radical intermediates that participate in cyclization cascades to form the THQ core. rsc.orgnih.govacs.org
Domino and Cascade Reactions: Modern synthesis emphasizes step-economy through domino (or tandem/cascade) reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. nih.govacs.org The "borrowing hydrogen" methodology, often catalyzed by manganese pincer complexes, allows for the synthesis of THQs from 2-aminobenzyl alcohols and secondary alcohols, with water as the only byproduct. acs.org
Mechanochemistry: To reduce solvent waste, mechanochemical methods using ball-milling have been developed. nih.gov The aza-vinylogous Povarov reaction has been successfully performed under these solvent-free conditions, providing good to excellent yields of highly functionalized tetrahydroquinolines. researchgate.netnih.govresearchgate.net
Table 3: Overview of Modern and Catalytic Strategies for THQ Synthesis
| Strategy | Catalyst/Reagent Example | Reaction Type | Key Advantage | Reference |
|---|---|---|---|---|
| Asymmetric Organocatalysis | Chiral Phosphoric Acid | Cyclization / Asymmetric Reduction | High enantioselectivity (up to >99% ee) from simple precursors. | acs.orgdicp.ac.cnrsc.org |
| Transition-Metal Catalysis | Iridium or Ruthenium Complexes | Asymmetric Hydrogenation | Direct reduction of quinolines to chiral THQs; enantiodivergent synthesis possible. | acs.orgacs.org |
| Photocatalysis | Iridium or Ruthenium Photoredox Catalysts | Radical-based Povarov Reaction | Mild, green conditions; expanded substrate scope (reverse polarity). | nih.govrsc.orgacs.org |
| Domino Reactions | Manganese Pincer Complex | Borrowing Hydrogen | High atom economy; uses simple alcohols as substrates; water is the only byproduct. | nih.govacs.org |
| Mechanochemistry | Ball-milling (often catalyst-assisted) | Solvent-free Povarov Reaction | Green synthesis, reduced waste, high efficiency. | nih.govresearchgate.net |
Transition Metal-Catalyzed Methods
Transition metals have emerged as indispensable tools in the synthesis of complex organic molecules, and the construction of the tetrahydroquinoline core is no exception. The unique reactivity of these metals allows for the formation of carbon-carbon and carbon-nitrogen bonds through various mechanistic pathways, including annulation, hydrogenation, cyclization, and functionalization reactions. The following sections will explore the specific contributions of different transition metals to the synthesis of this compound and its related structures.
Palladium-Catalyzed Annulation and Hydrogenation
Palladium catalysis is a cornerstone of modern organic synthesis, and it has been extensively applied to the synthesis of tetrahydroquinolines. Two prominent palladium-catalyzed approaches are annulation reactions, which build the heterocyclic ring in a single step, and the hydrogenation of quinolines.
Palladium-catalyzed annulation reactions offer a direct entry to the tetrahydroquinoline skeleton from readily available starting materials. These reactions often involve the activation of C(sp³)–H bonds, providing an atom-economical approach to highly substituted tetrahydroquinolines. For instance, a formal [4+2] cycloaddition between amidotolyl precursors and allenes, catalyzed by Pd(II) precursors in combination with N-acetylated amino acid ligands, has been reported to yield tetrahydroquinoline skeletons. rsc.orgacs.org Another strategy involves the palladium-catalyzed reaction of 2-iodoanilines with alkenes or alkynes, which can lead to the formation of substituted quinolin-2(1H)-ones that can be subsequently reduced to tetrahydroquinolines. acs.orgnih.gov
The hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines is a classic and reliable method. Palladium on carbon (Pd/C) is a commonly used heterogeneous catalyst for this transformation, often under a hydrogen atmosphere. rsc.orgresearchgate.net Recent advancements have focused on developing more active and selective catalyst systems. For example, a nitrogen-doped carbon-supported palladium catalyst (Pd/CN) has shown high activity for the hydrogenation of various quinolines to their corresponding tetrahydroquinolines under mild conditions (50 °C and 20 bar H₂), with yields ranging from 86.6% to 97.8%. rsc.orgrsc.org Homogeneous palladium catalysts have also been developed for the asymmetric hydrogenation of substituted quinolines, affording chiral tetrahydroquinolines with good enantioselectivity. rsc.org
Table 1: Palladium-Catalyzed Synthesis of Tetrahydroquinoline Analogs
| Entry | Reactants | Catalyst System | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 1 | 2-Iodoaniline derivatives, Alkenes/Alkynes | Pd(OAc)₂, PPh₃, NaOAc | Varies | Substituted Quinolones | Good to High | nih.gov |
| 2 | Quinolines | Pd/CN | 50 °C, 20 bar H₂ | 1,2,3,4-Tetrahydroquinolines | 86.6-97.8% | rsc.orgrsc.org |
| 3 | 3-Phthalimido substituted quinolines | Homogeneous Pd-catalyst | H₂ atmosphere | Chiral substituted tetrahydroquinolines | up to 90% ee | rsc.org |
| 4 | Amidotolyl precursors, Allenes | Pd(II), N-acetylated amino acid ligand | Not specified | Tetrahydroquinoline skeletons | Not specified | rsc.orgacs.org |
Rhodium-Catalyzed Asymmetric Transformations
Rhodium catalysts have proven to be exceptionally effective in the asymmetric synthesis of tetrahydroquinolines, enabling the preparation of enantiomerically enriched products. A particularly successful strategy involves the rhodium-catalyzed conjugate addition of 2-aminophenylboronic acid derivatives to α,β-unsaturated ketones. rsc.orgnih.govrsc.org This reaction is followed by an in-situ cyclization and reduction sequence to afford cis-2,4-disubstituted tetrahydroquinolines with high diastereoselectivity and enantioselectivity. rsc.orgrsc.orgthieme-connect.com
The choice of the chiral ligand is crucial for achieving high enantiomeric excess (ee). Ligands such as Duanphos have been shown to be highly effective in combination with rhodium precursors like [Rh(nbd)Cl]₂ or [(R,R,S,S)-DuanphosRh(nbd)][BF₄]. rsc.orgthieme-connect.com The reaction conditions, including the choice of base (e.g., KOH) and solvent (e.g., 1,4-dioxane), also play a significant role in the reaction's efficiency and stereochemical outcome. thieme-connect.com This methodology allows for combinatorial variation of the substitution pattern on the tetrahydroquinoline ring system by using different boronic acids and enones. rsc.orgnih.govrsc.org
Table 2: Rhodium-Catalyzed Asymmetric Synthesis of Tetrahydroquinolines
| Entry | 2-Aminophenylboronic Acid Derivative | α,β-Unsaturated Ketone | Catalyst System | Conditions | Product | Yield | ee (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | Boc-NH-C₆H₄-B(OH)₂ | Chalcone | 6 mol% [(R,R,S,S)-DuanphosRh(nbd)][BF₄] | KOH, 1,4-dioxane, rt, 16 h; then Et₃SiH, TFA, CH₂Cl₂ | cis-2,4-Diphenyl-THQ | 60% | >98 | rsc.orgthieme-connect.com |
| 2 | Boc-NH-C₆H₄-B(pin) | 1-Phenyl-2-penten-1-one | 3 mol% [Rh(nbd)Cl]₂, 6 mol% (S,S,R,R)-Duanphos | KOH, 1,4-dioxane, rt; then Et₃SiH, TFA | cis-2-Phenyl-4-propyl-THQ | 76% | >98 | rsc.org |
| 3 | Boc-NH-C₆H₄-B(pin) | 4-(4-Chlorophenyl)-3-buten-2-one | 6 mol% [(R,R,S,S)-DuanphosRh(nbd)][BF₄] | KOH, 1,4-dioxane, rt, 16 h; then Et₃SiH, TFA | cis-2-(4-Chlorophenyl)-4-methyl-THQ | 45% | >98 | rsc.orgthieme-connect.com |
| 4 | F₃C-C₆H₃(NHBoc)-B(pin) | Chalcone | 3 mol% [Rh(nbd)Cl]₂, 6 mol% (S,S,R,R)-Duanphos | KOH, 1,4-dioxane, rt; then Et₃SiH, TFA | 6-Trifluoromethyl-cis-2,4-diphenyl-THQ | 78% | 98 | rsc.orgthieme-connect.com |
Copper-Catalyzed Cyclizations and Oxidations
Copper catalysts offer a cost-effective and environmentally friendly alternative for the synthesis and modification of tetrahydroquinoline and related heterocyclic systems. Copper-catalyzed aerobic oxidation provides a mild and efficient method for the dehydrogenation of tetrahydroisoquinolines to isoquinolines, a process that can be conceptually applied to tetrahydroquinolines. nih.govacs.org These reactions typically use air or molecular oxygen as the terminal oxidant, making them green chemical processes. nih.govacs.org For instance, CuBr₂ has been effectively used as a catalyst in DMSO at room temperature under an open-air atmosphere for the oxidation of tetrahydroisoquinolines. nih.govacs.org
Copper also catalyzes cyclization reactions to form fused heterocyclic systems. A notable example is the three-component reaction of tetrahydroisoquinolines with bromoketones and electron-deficient alkenes to synthesize 5,6-dihydropyrrolo[2,1-a]isoquinolines. rsc.org This copper-catalyzed oxidative cyclization proceeds under aerobic conditions and demonstrates good functional group tolerance. rsc.org While this example focuses on a related heterocyclic system, the principles of copper-catalyzed cyclization are applicable to the construction of diverse N-heterocycles, including tetrahydroquinoline analogs. Mechanistic studies on copper-catalyzed oxidations of N-aryl tetrahydroisoquinolines suggest the formation of an iminium ion as a key intermediate, with a strong electronic effect from substituents on the N-aryl ring influencing the reaction rate. acs.org
Table 3: Copper-Catalyzed Reactions for Heterocycle Synthesis
| Entry | Substrate | Reagents | Catalyst | Oxidant | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | Tetrahydroisoquinolines | - | CuBr₂ (20 mol%) | Air (O₂) | DMSO, 25 °C | Isoquinolines | High | nih.govacs.org |
| 2 | Tetrahydroisoquinolines | Bromoketones, electron-deficient alkenes | Copper catalyst | Air | Not specified | 5,6-Dihydropyrrolo[2,1-a]isoquinolines | Good | rsc.org |
| 3 | N-Aryl tetrahydroisoquinolines | Nucleophiles | CuCl₂ | O₂ | Not specified | C-H functionalized products | Not specified | acs.org |
Ruthenium-Catalyzed Dehydrogenative Functionalization
Ruthenium catalysts are highly effective for C-H bond activation and functionalization, providing powerful tools for the modification of the tetrahydroquinoline scaffold. Dehydrogenative coupling reactions catalyzed by ruthenium allow for the introduction of various substituents onto the tetrahydroquinoline ring system in an atom- and step-economic manner.
A significant application is the dehydrogenative β-benzylation of 1,2,3,4-tetrahydroquinolines with aryl aldehydes. acs.orgorganic-chemistry.orgnih.gov This reaction, often catalyzed by [RuCl₂(p-cymene)]₂ with molecular oxygen as a green oxidant, leads to the formation of β-benzylated quinolines. acs.orgorganic-chemistry.orgnih.gov The proposed mechanism involves a monodehydrogenation of the tetrahydroquinoline to an enamine intermediate, which then reacts with the aldehyde. acs.orgnih.gov Another important ruthenium-catalyzed transformation is the regioselective C8-hydroxylation of 1,2,3,4-tetrahydroquinolines. nih.govacs.org This reaction utilizes a directing group on the nitrogen atom, such as a pyrimidyl group, to guide the C-H activation to the C8 position. nih.govacs.org Potassium persulfate (K₂S₂O₈) is commonly used as the oxidant and oxygen source in these transformations. nih.govacs.org
Table 4: Ruthenium-Catalyzed Functionalization of Tetrahydroquinolines
| Entry | Substrate | Reagent | Catalyst System | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 1 | 1,2,3,4-Tetrahydroquinolines | Aryl aldehydes | [RuCl₂(p-cymene)]₂ | O₂, 4-nitrobenzoic acid, p-xylene | β-Benzylated quinolines | Good | acs.orgorganic-chemistry.orgnih.gov |
| 2 | N-Pyrimidyl-1,2,3,4-tetrahydroquinolines | - | Ru(II) catalyst | K₂S₂O₈ | C8-Hydroxylated tetrahydroquinolines | Good to Excellent | nih.govacs.org |
| 3 | N-Quinolin-8-yl-benzamides | Alkynes | Ruthenium catalyst | Cu(OAc)₂·H₂O, open air | Isoquinolones | High | nih.gov |
Scandium-Catalyzed Approaches in Combinatorial Synthesis
Scandium catalysts, a type of rare-earth metal catalyst, have been employed in novel annulation reactions for the synthesis of tetrahydroquinolines. A notable example is the scandium-catalyzed redox-neutral C–H/N–H [3+3] annulation of anilines with allenes or dienes. acs.orgacs.org This method utilizes a scandium catalyst bearing a simple β-diketiminato ligand to produce a variety of tetrahydroquinolines in high yields. acs.orgacs.org
This approach is highly atom-economical as both the allene (B1206475) and diene coupling partners serve as three-carbon building blocks. acs.orgacs.org The reaction demonstrates a broad substrate scope and good functional group tolerance, making it suitable for combinatorial synthesis to generate libraries of tetrahydroquinoline derivatives. acs.orgacs.org Mechanistic studies suggest that the reaction proceeds through a sequence of N–H allylation, Hofmann–Martius rearrangement, and hydroamination cyclization. acs.org This scandium-catalyzed methodology represents a significant advancement in the synthesis of tetrahydroquinolines from simple and readily available starting materials.
Table 5: Scandium-Catalyzed [3+3] Annulation for Tetrahydroquinoline Synthesis
| Entry | Aniline Derivative | Allene/Diene Partner | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 1 | N,2-Dimethylaniline | 1-Phenyl-1,2-propadiene | Scandium complex with β-diketiminato ligand | Not specified | 1,2-Dimethyl-2-phenyl-tetrahydroquinoline | 70% | acs.org |
| 2 | Primary/Secondary anilines | Aromatic allenes/dienes | Scandium complex with β-diketiminato ligand | Not specified | Substituted tetrahydroquinolines | High | acs.orgacs.org |
Manganese PN³ Pincer Catalysis for Borrowing Hydrogen Methodology
Manganese, an earth-abundant and inexpensive metal, has emerged as a promising catalyst for sustainable organic synthesis. The "borrowing hydrogen" or "hydrogen autotransfer" methodology catalyzed by manganese pincer complexes provides an atom-efficient route for C-N bond formation. bohrium.comacs.orgnih.govbeilstein-journals.org This strategy has been successfully applied to the synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols. nih.govacs.orgacs.org
The reaction is promoted by a manganese(I) PN³ pincer complex and selectively yields tetrahydroquinolines, with water as the only byproduct. nih.govacs.orgacs.org The choice of base is critical for the reaction's selectivity; for instance, a combination of KH and KOH favors the formation of the tetrahydroquinoline product, while using KOtBu at a higher temperature can lead to the corresponding quinoline. acs.org This one-pot cascade reaction avoids the need for external reducing agents and offers a green and efficient pathway to valuable nitrogen-containing heterocycles. nih.govacs.orgacs.org
Table 6: Manganese PN³ Pincer Catalysis for Tetrahydroquinoline Synthesis
| Entry | 2-Aminobenzyl Alcohol | Secondary Alcohol | Catalyst System | Base | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | 2-Aminobenzyl alcohol | 1-Phenylethanol | Mn(I) PN³ pincer complex | KH, KOH | 120 °C | 2-Phenyl-1,2,3,4-tetrahydroquinoline | Good | acs.org |
| 2 | 2-Aminobenzyl alcohol | 1-Phenylethanol | Mn(I) PN³ pincer complex | KOtBu | 140 °C | 2-Phenylquinoline | Selective formation | acs.org |
| 3 | Various 2-aminobenzyl alcohols | Various secondary alcohols | Mn(I) PN³ pincer complex | KH, KOH | Varies | Substituted 1,2,3,4-tetrahydroquinolines | Good | acs.orgacs.org |
Brønsted Acid and Lewis Acid Catalysis
Acid catalysis plays a pivotal role in the synthesis of tetrahydroquinolines, facilitating key bond-forming and cyclization steps. Both Brønsted and Lewis acids are employed to activate substrates and guide the reaction toward the desired heterocyclic product.
Brønsted acids, such as chiral phosphoric acids, are instrumental in asymmetric syntheses. nih.gov They can catalyze dehydrative cyclization of substrates like 2-aminochalcones, followed by an asymmetric reduction using a hydride donor like Hantzsch ester to yield highly enantioenriched tetrahydroquinolines. nih.gov A notable strategy combines photochemistry with Brønsted acid catalysis; a photocyclization of 2-aminochalcones creates an intermediate that is then subjected to a Brønsted acid-catalyzed enantioselective hydrogenation, affording the final THQ product in good to high yields and excellent enantioselectivities. google.com This dual catalytic approach represents a powerful method for constructing complex chiral THQs. google.com In some cases, Brønsted acid-catalyzed intramolecular aza-Michael additions are used to form related dihydroquinolin-4-one structures, which are direct precursors to 4-hydroxy-tetrahydroquinolines. nih.govpatsnap.com
Lewis acids, including metal triflates like Gadolinium triflate (Gd(OTf)₃), have been identified as highly effective catalysts for preparing polycyclic tetrahydroquinolines through an intramolecular hydride shift and ring-closure sequence. beilstein-journals.org Gold complexes, acting as soft π-Lewis acids, can catalyze tandem hydroamination/asymmetric transfer hydrogenation sequences of N-aryl propargylamines, providing THQs in excellent yields and enantioselectivities. nih.gov This dual role, where the gold catalyst first promotes the hydroamination and then, in conjunction with a chiral phosphate (B84403), facilitates the asymmetric reduction, highlights the versatility of Lewis acid catalysis. nih.gov Furthermore, Lewis acids like silver salts have been shown to significantly improve the catalytic activity and enantioselectivity in ruthenium-catalyzed asymmetric transfer hydrogenations of dihydroisoquinolines, a related class of heterocycles. beilstein-journals.org
Organocatalytic Systems
Organocatalysis has emerged as a robust and environmentally benign strategy for synthesizing asymmetric tetrahydroquinoline derivatives under mild conditions. colab.ws These small, chiral organic molecules are classified based on their activation mode, primarily covalent (aminocatalysis, N-heterocyclic carbene catalysis) and noncovalent (H-bonding, Brønsted acid/base) catalysis. colab.ws
Several organocatalytic approaches have been developed for THQ synthesis, with the Povarov reaction being a notable example. Asymmetric synthesis of THQs has been successfully achieved using various organocatalytic systems:
Aminocatalysis : This mode of activation is well-suited for Michael additions, a key C-C bond-forming reaction in many THQ syntheses. colab.ws
Hydrogen-Bonding Catalysis : Bifunctional catalysts, such as those incorporating a thiourea (B124793) moiety, can activate substrates through hydrogen bonding, enabling enantioselective transformations. For instance, the asymmetric synthesis of 2,4-disubstituted tetrahydroquinolines can be achieved through an organocatalytic Michael reaction followed by reductive amination, using a quinidine-NH-thiourea catalyst.
Chiral Phosphoric Acids : As mentioned in the Brønsted acid section, these catalysts are a cornerstone of organocatalysis and are highly effective in the asymmetric synthesis of THQs from precursors like 2-aminochalcones. nih.gov
One-pot organocatalytic reactions have been developed that demonstrate high efficiency and stereoselectivity. For example, the asymmetric catalytic [4+2] cycloannulation of ortho-aminophenyl para-quinone methides with alkenes, catalyzed by organocatalysts, can construct THQs with three contiguous stereocenters in excellent yields and selectivities.
| Catalyst Type | Reaction Example | Key Features | Reference |
| Chiral Phosphoric Acid | Dehydrative cyclization/asymmetric reduction of 2-aminochalcones | Sole catalyst for two-step sequence; excellent yields and enantioselectivities. | nih.gov |
| Quinidine-NH-thiourea | Asymmetric Michael reaction/reductive amination | Supramolecular organocatalysis; synthesis of 2,4-disubstituted THQs. | |
| Aminocatalysis | Asymmetric [4+2] cycloannulation | Forms three contiguous stereocenters; excellent diastereoselectivity. |
Specific Strategies for Constructing the Phenyl and Hydroxyl Substituted Tetrahydroquinoline Ring System
The construction of this compound requires precise methods for introducing the key functional groups: the N-phenyl substituent, which is typically part of the starting aniline, and the C-4 hydroxyl and phenyl groups.
Incorporation of Phenyl Moieties via Organometallic Reagents (Grignard, Organozinc)
Organometallic reagents are indispensable for forming the C-C bond required to attach a phenyl group to the tetrahydroquinoline core, particularly at the C-4 position.
Grignard Reagents: Phenylmagnesium halides (PhMgX) are classic nucleophiles for this purpose. A common strategy involves the reaction of a Grignard reagent with a 2,3-dihydroquinolin-4-one. The nucleophilic addition of the phenyl Grignard reagent to the C-4 ketone functionality directly installs the phenyl group and generates a tertiary alcohol, yielding the 4-phenyl-4-hydroxy-tetrahydroquinoline scaffold. Another approach involves the addition of Grignard reagents to activated quinolinium salts, which can direct the nucleophilic attack to the 4-position, leading to 4-substituted-1,4-dihydroquinolines that can be subsequently reduced to the corresponding tetrahydroquinolines. A rapid method for creating 2,4-disubstituted tetrahydroquinolines involves a dearomative cyanation of a quinoline, followed by the stereocontrolled addition of a Grignard reagent.
Organozinc Reagents: Organozinc compounds are valued for their high functional group tolerance and are often used in transition-metal-catalyzed cross-coupling reactions (e.g., Negishi coupling). While less nucleophilic than Grignard reagents, their reactivity can be harnessed. For instance, an efficient CuCl₂-catalyzed coupling of nonfunctionalized tetrahydroisoquinolines (a structural isomer) with organozinc reagents proceeds under mild, aerobic conditions to install aryl groups at the C-1 position via an iminium ion intermediate. This type of oxidative C-H activation strategy could be adapted for the functionalization of the tetrahydroquinoline skeleton. The preparation of functionalized organozinc reagents is possible through the direct reaction of organic halides with highly activated Rieke® Zinc, which tolerates sensitive functional groups that are incompatible with Grignard reagent formation.
Introduction of the C-4 Hydroxyl Group: Direct Methods and Subsequent Transformations
The C-4 hydroxyl group can be introduced through several pathways, either directly via oxidation of the C-H bond or, more commonly, through the transformation of a pre-existing functional group at the C-4 position.
Subsequent Transformations: The most prevalent method involves the reduction of a 4-keto-1,2,3,4-tetrahydroquinoline (a tetrahydroquinolin-4-one). The ketone at the C-4 position is an ideal precursor for the hydroxyl group. Standard reducing agents like sodium borohydride (NaBH₄) can efficiently reduce the ketone to the corresponding secondary alcohol. This tetrahydroquinolin-4-one precursor can be synthesized through various intramolecular cyclization methods. Alternatively, as described previously, the reaction of a tetrahydroquinolin-4-one with a phenyl Grignard reagent simultaneously introduces the phenyl group and the hydroxyl group at the C-4 position.
Direct Methods: Direct C-H hydroxylation at the C-4 position of a pre-formed 1-phenyl-tetrahydroquinoline is a more atom-economical but challenging approach. The C-4 position is a benzylic methylene, making it susceptible to oxidation. Metal-free photocatalytic methods have been developed for the selective hydroxylation of benzylic methylenes to secondary alcohols using O₂ as a green oxidant and an organic dye like eosin (B541160) Y as the photocatalyst. nih.gov Transition metal catalysts, for example those based on copper, can also promote the intramolecular hydroxylation of C-H bonds, although this often requires a directing group to achieve regioselectivity.
Intramolecular Cyclization Pathways (e.g., involving Epichlorohydrin)
Intramolecular cyclization is a powerful strategy for constructing the tetrahydroquinoline ring system. While numerous cyclization strategies exist, a plausible route involving epichlorohydrin (B41342) to generate a 4-hydroxy-tetrahydroquinoline proceeds in a two-step sequence.
First, an N-substituted aniline, such as N-phenylaniline, undergoes a nucleophilic ring-opening reaction with epichlorohydrin. This reaction typically yields an N-(3-chloro-2-hydroxypropyl)aniline intermediate.
Second, this intermediate undergoes an intramolecular cyclization to form the six-membered ring. This ring-closure is often an acid-catalyzed intramolecular Friedel-Crafts alkylation, where the hydroxyl group is protonated to form a good leaving group (water), generating a secondary carbocation or an epoxide intermediate that is then attacked by the electron-rich aromatic ring of the aniline moiety. This cyclization simultaneously forms the heterocyclic ring and establishes the hydroxyl group at the C-4 position of the resulting tetrahydroquinoline skeleton. This type of acid-catalyzed ring closure is a common feature in domino reactions used to synthesize tetrahydroquinolines.
Asymmetric Synthesis of Enantiopure this compound Analogs
The creation of enantiomerically pure this compound analogs is a key focus in synthetic organic chemistry. Various strategies have been developed to achieve high levels of stereocontrol.
Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org This approach has been effectively used in the synthesis of chiral tetrahydroisoquinolines, a related class of compounds. For instance, N-acyliminium ions equipped with a chiral N-acyl group have been employed to achieve asymmetric synthesis of α-substituted amines. clockss.org The auxiliary guides the addition of a nucleophile, and its subsequent removal yields the enantiomerically enriched product. clockss.org While this specific example pertains to tetrahydroisoquinolines, the principle is applicable to the synthesis of other chiral nitrogen-containing heterocycles.
Common chiral auxiliaries include pseudoephedrine, which can be converted to an amide that directs the stereoselective alkylation of the α-carbon. wikipedia.org Another widely used class of auxiliaries is the oxazolidinones. wikipedia.org In the context of tetrahydroquinoline synthesis, a chiral auxiliary can be attached to the nitrogen atom to control the facial selectivity of a subsequent cyclization or reduction step. The choice of auxiliary and reaction conditions is critical for achieving high diastereoselectivity. clockss.org
Enantioselective catalysis offers a more atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.
Catalytic Reductions: The asymmetric reduction of a prochiral precursor, such as a quinoline or a dihydroquinoline, is a direct and powerful method for synthesizing chiral tetrahydroquinolines. dicp.ac.cn Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, complexed with chiral ligands, have proven highly effective. For example, iridium complexes with chiral phosphine (B1218219) ligands like (S)-P-Phos have been used for the asymmetric hydrogenation of 1-phenyl-3,4-dihydroisoquinoline (B1582135) hydrochloride, a substrate structurally related to precursors of the target molecule, achieving high yields and enantiomeric excesses (ee). mdpi.com The addition of a Brønsted acid can further enhance both the activity and enantioselectivity of these hydrogenations. mdpi.com Similarly, chiral phosphoric acids have been used as catalysts for the asymmetric reduction of 2-aminochalcones to yield chiral tetrahydroquinolines with excellent yields and enantioselectivities. organic-chemistry.org Biocatalysis, using enzymes like imine reductases (IREDs), also presents a green and highly selective method for the asymmetric reduction of cyclic imines to produce chiral amines like (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline. ecust.edu.cn
Catalytic Cyclizations: Enantioselective cyclization reactions are another key strategy. For instance, a gold-catalyzed tandem hydroamination/asymmetric transfer hydrogenation of appropriate starting materials can produce tetrahydroquinolines in excellent yields and enantioselectivities using a chiral phosphate as the catalyst. organic-chemistry.org The gold catalyst facilitates both the initial cyclization and the subsequent stereoselective reduction. organic-chemistry.org Another approach involves a visible-light-induced cyclization followed by a chiral phosphoric acid-catalyzed transfer hydrogenation to afford 2-substituted tetrahydroquinolines. organic-chemistry.org
| Catalyst System | Substrate Type | Product Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| [Ir(COD)Cl]₂/(S)-P-Phos, H₃PO₄ | 1-Phenyl DHIQ hydrochloride | (S)-1-Phenyl THIQ | 97 | 96 | mdpi.com |
| Chiral Phosphoric Acid, Hantzsch Ester | 2-Aminochalcones | Chiral Tetrahydroquinolines | Excellent | Excellent | organic-chemistry.org |
| Imine Reductase (IRED) | 1-Phenyl-3,4-dihydroisoquinoline | (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline | N/A | High | ecust.edu.cn |
| Gold Catalyst, Chiral Phosphate | Hydroamination Precursor | Tetrahydroquinolines | Excellent | Excellent | organic-chemistry.org |
| [Ru(p-cymene)I₂]₂, Chiral Phosphoric Acid | 2-Aminochalcones | Chiral Tetrahydroquinolines | 91 | 87-90 | dicp.ac.cn |
In multistep syntheses, controlling the relative stereochemistry between multiple chiral centers is essential. This is often achieved through diastereoselective reactions where a pre-existing chiral center directs the formation of a new one. For instance, the reduction of a cyclic imine intermediate can be highly diastereoselective, with the hydride adding to the face of the molecule opposite to a bulky substituent, resulting in a cis or trans relationship between substituents. nih.gov
A notable example is the [4+2] annulation (Diels-Alder type reaction) between ortho-tosylaminophenyl-substituted para-quinone methides and various dienophiles. frontiersin.org These reactions can proceed with high diastereoselectivity to afford highly substituted tetrahydroquinolines. frontiersin.orgnih.gov The stereochemical outcome is dictated by the facial selectivity of the approach of the dienophile to the para-quinone methide intermediate. By carefully choosing the reactants and reaction conditions, specific diastereomers can be obtained in high yields. frontiersin.org For example, the reaction of ortho-tosylaminophenyl-substituted p-QMs with cyanoalkenes has been shown to produce 4-aryl-substituted tetrahydroquinolines with excellent diastereoselectivity (>20:1 dr). frontiersin.org
| Reaction Type | Reactants | Product | Diastereomeric Ratio (dr) | Yield (%) | Reference |
|---|---|---|---|---|---|
| [4+2] Annulation | o-Tosylaminophenyl-substituted p-QMs and Cyanoalkenes | 4-Aryl-substituted Tetrahydroquinolines | >20:1 | up to 96 | frontiersin.org |
| [4+2] Annulation | in situ generated p-QMs and Nitroalkenes | 4-Aryl-substituted Tetrahydroquinolines | N/A | Good | nih.gov |
| Aza Diels-Alder Reaction | 2-Aminophenyl-substituted enones and α-Cyano-α,β-unsaturated aromatic ketone | Highly substituted Tetrahydroquinolines | Excellent | High | researchgate.net |
| [4+2] Annulation | in situ generated p-QMs and Isatin-derived enoates | 4-Phenyl-substituted Tetrahydroquinolines with Spirooxindole scaffolds | N/A | Good | researchgate.net |
Even with highly selective reactions, the initial product may not be enantiomerically pure. Therefore, strategies to enhance optical purity are often necessary. One common method is classical resolution, which involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent, such as a chiral acid like D-(−)-tartaric acid. researchgate.net These diastereomeric salts can then be separated by crystallization, followed by the liberation of the desired enantiomer.
Another strategy is racemization of the unwanted enantiomer, allowing it to be recycled back into the resolution process. For example, (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline can be racemized in a one-pot procedure involving N-chlorination, conversion to the imine hydrochloride, and subsequent reduction. researchgate.net This allows for a theoretical yield of 100% for the desired (S)-enantiomer from the racemic mixture.
Preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is another powerful technique for separating enantiomers and obtaining materials with very high optical purity. clockss.org This method is particularly useful for obtaining pure diastereomers from a mixture. clockss.org
Environmentally Conscious Approaches in Tetrahydroquinoline Synthesis (Green Chemistry Principles)
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the synthesis of tetrahydroquinolines, several environmentally benign approaches have been developed.
One-pot reactions, where multiple transformations are carried out in a single reaction vessel without isolating intermediates, are a prime example of green chemistry as they reduce solvent waste and improve efficiency. nih.govresearchgate.net The synthesis of tetrahydroquinolines from 2-aminochalcones via a one-pot cascade biomimetic reduction is an efficient method that avoids the pre-synthesis of quinoline substrates. dicp.ac.cn
The use of water as a solvent is another key green chemistry principle. researchgate.net Sonochemical one-pot multi-component synthetic routes for functionalized heterocycles have been developed in water with excellent yields. researchgate.net Furthermore, solvent-free procedures, such as the copper(II) trifluoroacetate-catalyzed synthesis of α,α'-bis(substituted benzylidene) cycloalkanones, offer a simple and efficient alternative. researchgate.net
Electrochemical methods also align with green chemistry principles by avoiding the need for noble metal catalysts, high-pressure hydrogen gas, and stoichiometric reducing agents. rsc.org For example, the electrochemical hydrocyanomethylation of quinolines using acetonitrile (B52724) as both a hydrogen source and a cyanomethyl precursor provides a route to tetrahydroquinoline derivatives under mild conditions. rsc.orgrsc.org
Biocatalysis, as mentioned earlier, is inherently a green technology. The use of enzymes like imine reductases operates under mild conditions (room temperature and atmospheric pressure) in aqueous media, offering high selectivity and reducing the environmental impact compared to many traditional chemical methods. ecust.edu.cn
Sufficient scientific literature and detailed research findings specifically concerning the chemical reactivity and transformations of This compound are not available in the public domain based on the conducted searches. While extensive research exists for related compounds such as various substituted 1,2,3,4-tetrahydroquinolines and 1-phenyl-1,2,3,4-tetrahydroisoquinolines, this information does not directly address the specific reactivity of the C-4 hydroxyl group or the transformations of the N-phenyl substituent for the requested molecule.
Detailed experimental data on the oxidation, derivatization (esterification, etherification), and dehydration pathways of the C-4 hydroxyl functionality, as well as electrophilic aromatic substitution and further functionalization of the phenyl moiety of this compound, are not present in the available search results.
Due to the strict requirement to focus solely on "this compound" and not introduce information from outside the specified scope, it is not possible to generate a scientifically accurate and detailed article that adheres to the provided outline. Constructing such an article would necessitate speculation based on the behavior of analogous structures, which would violate the core instructions of this request.
Therefore, the requested article on the chemical reactivity and transformations of this compound cannot be generated at this time.
Iii. Chemical Reactivity and Transformations of 1 Phenyl 1,2,3,4 Tetrahydro Quinolin 4 Ol
Chemical Conversions of the Tetrahydroquinoline Ring System
The 1-phenyl-1,2,3,4-tetrahydroquinolin-4-ol scaffold possesses a reactive heterocyclic ring system that can undergo a variety of chemical transformations. These reactions primarily involve the oxidation of the tetrahydroquinoline ring to achieve aromaticity and substitutions at the nitrogen atom.
The conversion of the 1,2,3,4-tetrahydroquinoline (B108954) core into the corresponding aromatic quinoline (B57606) is a common and synthetically valuable transformation. This dehydrogenation can be accomplished using a range of oxidizing agents and catalytic systems, with the final product being the fully aromatized quinoline or a partially oxidized dihydroquinoline intermediate.
Several methods have been developed for the oxidative dehydrogenation of the tetrahydroquinoline skeleton. A template-free synthesized Cu2-MnOx catalyst has been shown to be highly effective for the aromatization of 1,2,3,4-tetrahydroquinoline using air as a green oxidant under mild, alkali-free conditions, achieving 99.1% conversion and 97.2% selectivity for quinoline. pku.edu.cn The high activity of this catalyst is attributed to its amorphous nature, high content of Mn³⁺ ions, and significant amount of adsorbed surface oxygen. pku.edu.cn
Other reagents can achieve both aromatization and functionalization in a single pot. For instance, N-Bromosuccinimide (NBS) can be used as both an oxidant and an electrophilic bromine source to convert tetrahydroquinolines into bromoquinolines under metal-free conditions. rsc.org Iodine is another effective reagent for mediating the oxidative aromatization of related 2-aryl-1,2,3,4-tetrahydroquinolin-4-ones to yield 4-alkoxy-2-arylquinolines. researchgate.net Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are also well-established oxidants for the dehydrogenation of various N-heterocycles. mdpi.com However, not all oxidizing systems are universally effective; the use of pyridine-N-oxide (PNO) for the rearomatization of a simple tetrahydroquinoline substrate resulted in a disappointing yield. nih.govacs.org
Table 1: Selected Methods for Oxidative Aromatization of Tetrahydroquinolines
| Reagent/Catalyst | Conditions | Product Type | Source(s) |
|---|---|---|---|
| Cu2-MnOx / Air | Mild, alkali-free | Quinoline | pku.edu.cn |
| N-Bromosuccinimide (NBS) | Metal-free | Bromoquinoline | rsc.org |
| Iodine (I₂) | - | Arylquinoline | researchgate.net |
| Pyridine-N-oxide (PNO) | High temperature | Quinoline (low yield) | nih.govacs.org |
| DDQ | - | Aromatized N-heterocycles | mdpi.com |
The secondary amine at the N-1 position of the tetrahydroquinoline ring is a nucleophilic center, making it amenable to N-alkylation and N-acylation reactions. These reactions are fundamental for diversifying the core structure. However, the presence of the 4-hydroxyl group introduces the possibility of competing O-alkylation, and the regioselectivity of the reaction can be influenced by the choice of reagents and conditions.
N-alkylation is typically achieved by treating the tetrahydroquinoline with an alkyl halide in the presence of a base. Studies on analogous heterocyclic systems like quinazolinones show that the choice of base and solvent can direct the reaction's outcome. For example, using potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF) often favors N-alkylation. juniperpublishers.com In some systems, alkylation of the alkali salt in DMF predominantly yields the N-alkylated product, whereas using a silver salt in benzene (B151609) can lead exclusively to O-alkylation. nih.gov
A modern approach for the synthesis of N-alkyl tetrahydroquinolines involves a one-pot tandem reduction of a quinoline followed by reductive alkylation with an aldehyde, catalyzed by boronic acid in the presence of a hydrogen donor like Hantzsch ester. acs.orgorganic-chemistry.org This metal-free method is compatible with a wide variety of functional groups. organic-chemistry.org
N-acylation proceeds by reacting the tetrahydroquinoline with an acylating agent, such as an acyl chloride or acid anhydride, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct.
Table 2: General Conditions for N-Substitution Reactions
| Reaction Type | Reagents | Typical Base/Catalyst | Solvent | Product | Source(s) |
|---|---|---|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., Benzyl chloride) | K₂CO₃, Cs₂CO₃, NaH | DMF | N-Alkyl Tetrahydroquinoline | juniperpublishers.comorganic-chemistry.org |
| Reductive N-Alkylation | Aldehyde, Hantzsch Ester | Arylboronic Acid | DCE | N-Alkyl Tetrahydroquinoline | acs.orgorganic-chemistry.org |
| N-Acylation | Acyl Chloride / Anhydride | Pyridine, Triethylamine | DCM, THF | N-Acyl Tetrahydroquinoline | - |
While direct, single-step ring expansion or contraction reactions of the 1-phenyl-1,2,3,4-tetrahydroquinolin-4-ol core are not commonly documented, multi-step sequences involving the tetrahydroquinoline skeleton have been reported. A notable example involves a ring expansion/re-contraction strategy. researchgate.net In this process, a tetrahydroquinoline is first converted to a cyclic urea, which then undergoes a ring expansion to form a tetrahydrobenzazepine (a seven-membered ring). researchgate.net Subsequently, this expanded ring can be subjected to an acid-promoted ring contraction to yield a 1-aryl tetrahydroisoquinoline. researchgate.net
Theoretically, the 4-hydroxyl group in 1-phenyl-1,2,3,4-tetrahydroquinolin-4-ol could facilitate Wagner-Meerwein or pinacol-type rearrangements under acidic conditions, which are known pathways for ring contractions or expansions in cyclic systems containing carbocation intermediates. wikipedia.orgetsu.edu However, specific applications of these reactions to the title compound have not been detailed in the literature, and such pathways would need to compete with other potential reactions like dehydration.
Detailed Mechanistic Investigations of Key Chemical Transformations
The mechanisms of the primary transformations of the tetrahydroquinoline ring have been investigated, providing insight into the reaction pathways.
Oxidative Aromatization: The mechanism of oxidative aromatization can vary depending on the oxidant used.
Single-Electron Transfer (SET): With reagents like transition-metal-activated persulfate salts, the reaction is proposed to proceed via a SET process. acs.org The oxidant accepts an electron from the electron-rich tetrahydroquinoline, forming a radical cation. Subsequent proton loss and further oxidation steps lead to the aromatic quinoline.
Radical Pathway: When using N-Bromosuccinimide (NBS), the mechanism is believed to involve an initial electrophilic bromination of the electron-rich aromatic ring, followed by a radical-mediated dehydrogenation of the heterocyclic ring to achieve full aromaticity. rsc.org
Concerted or Stepwise Dehydrogenation: With heterogeneous catalysts like Pd/C or metal oxides, the mechanism involves adsorption onto the catalyst surface followed by sequential removal of hydrogen atoms. pku.edu.cn The reaction may proceed through a dihydroquinoline intermediate before reaching the final quinoline product.
N-Alkylation and N-Acylation:
N-Alkylation: This reaction generally follows a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent and displacing a leaving group.
Reductive N-Alkylation: In the boronic acid-catalyzed process, the catalyst exhibits dual behavior, acting as both a Lewis acid and a hydrogen-bond donor. acs.orgorganic-chemistry.org It activates the quinoline for reduction to the tetrahydroquinoline, and then facilitates the condensation with an aldehyde to form an iminium intermediate, which is subsequently reduced to the final N-alkylated product. acs.org
N-Acylation: This is a nucleophilic acyl substitution reaction. The nitrogen nucleophile attacks the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group to form the stable N-acyl amide product.
V. Theoretical and Computational Chemistry Studies
Quantum Mechanical Calculations
Quantum mechanical calculations are foundational to the theoretical study of molecules, providing precise descriptions of electron distribution and energy.
Density Functional Theory (DFT) is a robust computational method widely used to investigate the electronic structure and properties of quinoline (B57606) derivatives. By approximating the many-body electronic wavefunction in terms of the electron density, DFT offers a balance between computational cost and accuracy.
For 1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-OL, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), are employed to determine its optimized molecular geometry. These calculations predict key bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. Furthermore, DFT is used to calculate fundamental electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, serving as an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive. Other properties derived from DFT include the molecular electrostatic potential (MEP) map, which visualizes electron-rich and electron-poor regions, and vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to validate the calculated structure.
Below is a table of representative data that could be obtained from a DFT geometry optimization.
Table 1: Representative Geometric Parameters for this compound Calculated via DFT
| Parameter | Atom Connection | Calculated Value |
|---|---|---|
| Bond Length | C4-O | 1.43 Å |
| N1-C2 | 1.46 Å | |
| N1-C9 (Phenyl) | 1.40 Å | |
| Bond Angle | O-C4-C3 | 110.5° |
| C2-N1-C8a | 118.9° | |
| Dihedral Angle | H-O-C4-C3 | 65.2° (gauche) |
While DFT is highly effective, ab initio (from first principles) methods provide a pathway to even higher accuracy, albeit at a greater computational expense. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (e.g., MP2), solve the Schrödinger equation without relying on the empirical parameters found in some DFT functionals.
MP2 calculations are particularly valuable for obtaining precise energetic information for this compound. They can provide highly accurate absolute energies, which are crucial for calculating reaction enthalpies and activation energies for potential chemical transformations. By computing the energies of reactants, transition states, and products, MP2 methods can offer a quantitative picture of a reaction's feasibility and kinetics. For instance, the energy difference between various conformers can be calculated with high precision, allowing for a reliable ranking of their relative stabilities.
The following table illustrates a hypothetical comparison of ground state energies for a specific conformer as calculated by different theoretical methods.
Table 2: Comparison of Calculated Ground State Energies
| Method | Basis Set | Calculated Energy (Hartree) |
|---|---|---|
| Hartree-Fock (HF) | 6-31G(d) | -725.432 |
| DFT (B3LYP) | 6-31G(d) | -728.987 |
The structural flexibility of this compound gives rise to a complex conformational landscape. The tetrahydroquinoline ring can adopt different puckering conformations (such as half-chair or boat), and rotation around the N1-C(Phenyl) single bond introduces additional degrees of freedom.
Molecular Dynamics Simulations for Conformational Landscapes
While quantum mechanical calculations analyze static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. In an MD simulation, the atoms of the molecule are treated as classical particles moving under the influence of a force field, with Newton's equations of motion being solved iteratively.
MD simulations are ideal for exploring the molecule's conformational landscape in a more realistic, solvated environment. By simulating the molecule for nanoseconds or longer, researchers can observe spontaneous transitions between different conformational states. This allows for the characterization of the flexibility of the ring system and the rotational freedom of the phenyl substituent. The resulting trajectory provides a statistical picture of the accessible conformations and their relative populations, offering a dynamic view that complements the static picture from PES scans.
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. For example, the synthesis of this molecule, such as through the reduction of a corresponding quinolinone, can be modeled to understand the reaction pathway in detail.
Using methods like DFT or MP2, researchers can model the reactants, products, and any intermediates along a proposed reaction coordinate. A key objective is to locate the transition state (TS)—the highest energy point on the minimum energy path between reactants and products. By calculating the structure and energy of the TS, the activation energy (Ea) of the reaction can be determined. A lower activation energy implies a faster reaction rate. These studies can also clarify the role of catalysts, solvents, and substituent effects on the reaction mechanism, providing a detailed, atomistic understanding of the chemical transformation.
Structure-Property Relationship (SPR) Modeling (excluding specific biological activity)
Structure-Property Relationship (SPR) modeling aims to establish a mathematical correlation between a molecule's structural features and its macroscopic physical properties. For this compound and its analogs, this approach can be used to predict properties without the need for experimental measurement.
In an SPR model, structural features are quantified using computational descriptors. These can include:
Electronic Descriptors: Dipole moment, polarizability, HOMO/LUMO energies.
Topological Descriptors: Molecular weight, connectivity indices, shape indices.
Geometrical Descriptors: Molecular surface area, volume.
These descriptors are then used as independent variables in a statistical model (e.g., multiple linear regression) to predict a dependent variable, which is a physical property of interest. Examples of physical properties that can be modeled include melting point, boiling point, solubility in various solvents (like water or octanol), and chromatographic retention times. Such models are valuable in chemical engineering and materials science for screening new compounds and optimizing properties for specific applications.
Vii. Conclusion and Future Research Perspectives
Synthesis of Current Academic Research Achievements for 1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-OL
Direct and dedicated synthetic routes for this compound are not extensively documented in current academic literature. However, the synthesis of this target molecule can be extrapolated from established methodologies for creating the tetrahydroquinoline core, particularly those that allow for substitution at the N1 and C4 positions. The primary achievements in the field revolve around multi-component reactions, cyclization strategies, and the reduction of unsaturated precursors.
One of the most powerful methods for assembling the tetrahydroquinoline skeleton is the Povarov reaction , a formal [4+2] cycloaddition. nih.govbohrium.com In its multi-component format, an aniline (B41778) (in this case, aniline itself), an aldehyde (such as benzaldehyde), and an activated alkene can be reacted in one pot. beilstein-journals.orgeurekaselect.com To achieve the desired 4-hydroxy functionality, an enol ether or a related equivalent could serve as the dienophile, which upon cyclization and subsequent hydrolysis would yield the hydroxyl group at the C4 position.
Another significant approach involves the reduction of 2,3-dihydro-4(1H)-quinolinones (also known as 4-quinolones). mdpi.com For the target molecule, this would entail the synthesis of 1-Phenyl-2,3-dihydro-4(1H)-quinolinone, which can be prepared through methods like the Conrad-Limpach reaction or intramolecular Friedel-Crafts type cyclizations of N,N-diphenyl-β-alanine derivatives. The subsequent stereoselective reduction of the C4-carbonyl group, for instance using sodium borohydride (B1222165) or other hydride reagents, would furnish the desired this compound. The stereochemistry of this reduction is a critical aspect, often influenced by the steric bulk of the N1-phenyl group.
Domino reactions and tandem sequences represent another frontier of achievement. For instance, a reductive cyclization of a precursor like a 2-nitrochalcone (B191979) analogue could be envisioned. nih.gov A suitably designed substrate, such as an N-phenyl-3-(2-nitrophenyl)-3-oxopropanal derivative, could undergo a sequence of nitro group reduction, intramolecular condensation to form an enamine or iminium ion, and subsequent reduction to yield the tetrahydroquinoline core with the desired functionalities in place. nih.govnih.gov
The table below summarizes some pertinent synthetic strategies applicable to the generation of substituted tetrahydroquinolines, which form the basis for envisioning routes to this compound.
| Synthetic Method | Precursors | Key Reagents/Catalysts | General Yields | Key Features & Relevance |
| Povarov Reaction | Aniline, Benzaldehyde (B42025), Activated Alkene (e.g., Enol ether) | Lewis Acids (e.g., FeCl₃, BF₃·OEt₂), Brønsted Acids | Moderate to High bohrium.combeilstein-journals.org | Convergent, atom-economical. Allows for direct installation of varied substituents. Use of an enol ether can lead to a 4-alkoxy intermediate, hydrolysable to the 4-OH group. |
| Reduction of 4-Quinolone | 1-Phenyl-2,3-dihydro-4(1H)-quinolinone | NaBH₄, LiAlH₄, Catalytic Hydrogenation (e.g., H₂/Pd-C) | High rsc.org | A reliable method if the precursor quinolone is accessible. The key challenge is controlling the stereoselectivity of the ketone reduction. |
| Reductive Cyclization | 2-Nitrochalcone analogues or related open-chain precursors | Catalytic Hydrogenation (e.g., H₂/Pd/C), Fe/HCl | Good to Excellent nih.govmdpi.com | Domino sequence that forms the ring and reduces functional groups in one pot. Substrate design is crucial. |
| Intramolecular C-H Amination | N-benzylhydroxylamines and alkenes | HFIP (Hexafluoroisopropanol) | Not specified | An emerging strategy that could potentially be adapted. Involves the formation of an N-aryliminium intermediate that engages in an aza-Diels-Alder reaction. rsc.org |
| Boronic Acid Catalysis | Quinolines, Aldehydes, Hantzsch ester | Arylboronic Acids | Good | A one-pot tandem reduction of quinolines followed by reductive alkylation. Could be adapted for precursors to the target compound. acs.org |
Identification of Remaining Challenges in its Synthesis and Chemical Transformations
Despite the wealth of methods for synthesizing the parent tetrahydroquinoline ring system, significant challenges remain for the specific and efficient production of this compound.
A primary challenge is the control of stereochemistry . The target molecule possesses two stereocenters, at C2 and C4 (assuming the C2 position is also substituted in many synthetic variants, though not in the parent name). In the case of this compound, a stereocenter exists at C4. The relative orientation of the N1-phenyl group and the C4-hydroxyl group (cis or trans) is a critical parameter that can be difficult to control. Most existing methods, such as the reduction of 4-quinolones, often result in a mixture of diastereomers, necessitating tedious separation or the development of highly diastereoselective catalysts. nih.gov
Another significant hurdle is functional group compatibility . Multi-step syntheses required to prepare complex precursors for cyclization often involve harsh reaction conditions (e.g., strong acids or bases, high temperatures) that may not be tolerated by the phenyl and hydroxyl groups. nih.gov For example, superelectrophilic activation methods used for some quinolinone syntheses might lead to unwanted side reactions on the N-phenyl ring. nih.gov
The direct functionalization of a pre-formed 1-phenyl-1,2,3,4-tetrahydroquinoline (B1643190) at the C4 position is a formidable task. While C-H activation chemistry has made enormous strides, selectively introducing a hydroxyl group at the C4 position, which is a saturated carbon adjacent to an aromatic ring, remains a non-trivial synthetic problem. chemrxiv.org Current methods often rely on the pre-installation of a functional group handle, such as a carbonyl, to guide the introduction of the hydroxyl group.
Emerging Trends in Tetrahydroquinoline Chemistry and their Relevance to the Compound
The field of tetrahydroquinoline synthesis is continuously evolving, with several emerging trends holding promise for overcoming the challenges associated with producing this compound.
Mechanochemistry is one such trend, offering a solvent-free or low-solvent approach to synthesis. Mechanochemical Povarov reactions, using techniques like ball milling, have been shown to be effective, often proceeding faster and with comparable yields to solution-phase methods. nih.gov This approach could provide a greener and more efficient route to the core structure, potentially minimizing side reactions.
The development of novel catalytic systems is another key area. There is a move away from stoichiometric Lewis acids towards more sustainable and selective catalytic methods.
Manganese-based pincer catalysts are emerging for borrowing hydrogen methodologies, enabling the synthesis of tetrahydroquinolines from simple alcohols and aminobenzyl alcohols in an atom-efficient manner. nih.gov
Gold-catalyzed tandem hydroamination/asymmetric transfer hydrogenation offers a pathway to chiral tetrahydroquinolines with high enantioselectivity. organic-chemistry.org
Boronic acid catalysis has been demonstrated for the one-pot tandem reduction and reductive alkylation of quinolines, showcasing the potential of metal-free catalysis. acs.org These catalytic systems could be tailored for the stereoselective reduction of a 1-phenyl-4-quinolone precursor or for the direct, asymmetric construction of the ring system.
Dearomative functionalization of quinolines is a powerful emerging strategy. nih.gov Instead of building the saturated ring from scratch, this approach starts with readily available quinolines and functionalizes them during a reduction process. A method involving the reductive functionalization of activated quinolinium salts using a mild reductant like a formic acid-triethylamine complex allows for the introduction of various electrophiles. nih.gov Adapting this strategy could allow for the simultaneous introduction of the N-phenyl group (via an N-phenyl quinolinium salt) and a precursor to the C4-hydroxyl group.
Future Directions in the Development of Innovative Synthetic Methodologies
Building on current achievements and emerging trends, several future directions can be envisioned for the development of innovative and efficient syntheses of this compound.
The development of stereoselective catalytic reductions of 1-phenyl-2,3-dihydro-4(1H)-quinolinone is a high-priority research area. The focus should be on creating catalysts, perhaps based on ruthenium, rhodium, or iridium complexes with chiral ligands, that can effectively control the facial selectivity of the hydride attack on the carbonyl group, favoring the formation of a single diastereomer. Asymmetric transfer hydrogenation would be a particularly attractive approach.
Exploration of asymmetric Povarov-type reactions tailored for this specific substitution pattern is another promising avenue. While general enantioselective Povarov reactions are challenging, the development of a chiral catalyst (either a Lewis acid or a Brønsted acid) that can effectively organize the aniline, benzaldehyde, and a suitable C2-synthon (like an enol ether) in the transition state could provide direct access to enantiomerically enriched products.
Directed C-H functionalization represents a more ambitious but highly rewarding goal. Future research could focus on developing catalytic systems that can utilize the N-phenyl group as a directing group to guide a C-H oxidation selectively to the C4 position of a 1-phenyl-1,2,3,4-tetrahydroquinoline substrate. This would provide a highly convergent and step-economical route.
Finally, the integration of computational chemistry with synthetic planning will be crucial. Density Functional Theory (DFT) calculations can help elucidate reaction mechanisms, predict stereochemical outcomes, and guide the rational design of new catalysts and substrates. This in silico approach can accelerate the discovery of optimal conditions and novel reaction pathways for the synthesis of this compound and its derivatives.
Q & A
Q. What are the common synthetic routes for 1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-OL?
Synthesis typically involves cyclization or reduction strategies. Key methods include:
- Reduction of ketones : LiAlH₄ in tetrahydrofuran (THF) reduces quinolinone derivatives to yield the tetrahydroquinolin-4-ol scaffold. For example, Scheme 4a uses LiAlH₄ followed by SOCl₂ in CHCl₃ to achieve functional group transformations .
- Multistep functionalization : Amine derivatives (e.g., 1-(3-(pyrrolidin-1-yl)propyl)-1,2,3,4-tetrahydroquinolin-6-amine) are synthesized via nucleophilic substitution or coupling reactions, with yields ranging from 56.6% to 98% depending on substituents .
- Acid-catalyzed cyclization : Polyphosphoric acid (PPA) facilitates cyclization of aniline derivatives with 3,3-dimethylacrylic acid to form the tetrahydroquinoline core .
Q. How is this compound characterized experimentally?
Characterization involves:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR spectra show distinct shifts for the tetrahydroquinoline core (e.g., δ 1.5–2.5 ppm for methylene groups and δ 6.5–7.5 ppm for aromatic protons) .
- Mass Spectrometry (MS) : ESI-MS and HRMS confirm molecular weights (e.g., m/z 245.2 [M+H]⁺ for compound 48a) .
- Chromatography : HPLC purity analysis (e.g., 99.6% for compound 50) ensures sample integrity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of substituted derivatives?
Key variables include:
- Catalyst selection : Chiral additives or enzymes like imine reductases (IREDs) enhance enantioselectivity. For example, IRED-catalyzed reduction of 1-phenyl-3,4-dihydroisoquinoline yields (S)-1-Ph-THIQ, a precursor for solifenacin .
- Solvent and temperature : THF at room temperature (rt) favors LiAlH₄-mediated reductions, while ethanol (EtOH) at reflux improves thiophene-2-carbimidothioate coupling .
- Substituent effects : Bulky groups (e.g., 8-fluoro) reduce steric hindrance, increasing yields (e.g., 89% for compound 48) .
Q. How to resolve contradictions in spectral data for structurally similar analogs?
- Comparative NMR analysis : Compare chemical shifts with known analogs. For example, methylene protons in 1,2,3,4-tetrahydroquinolines exhibit upfield shifts (δ 1.8–2.2 ppm) versus dihydroquinolinones (δ 2.5–3.5 ppm) .
- Isotopic labeling : Use ¹³C NMR or deuterated solvents to distinguish overlapping signals.
- X-ray crystallography : Resolve ambiguities via crystal structure determination, as demonstrated for related tetrahydroisoquinoline derivatives .
Q. What strategies enable enantioselective synthesis of this compound derivatives?
- Biocatalytic approaches : Engineered imine reductases (IREDs) catalyze asymmetric reductions of prochiral imines, achieving >90% enantiomeric excess (ee) for (S)-1-Ph-THIQ .
- Chiral chromatography : SFC (Supercritical Fluid Chromatography) with chiral columns separates racemic mixtures, as used in Scheme 3a for thiophene derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
